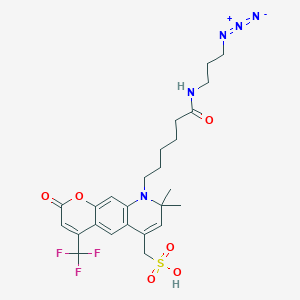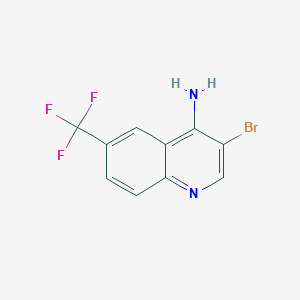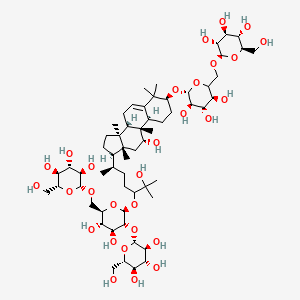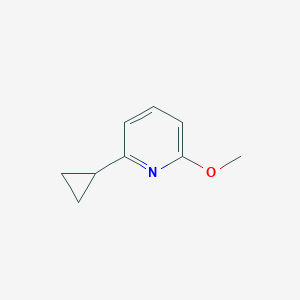
2-Cyclopropyl-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6-methoxypyridine is a heterocyclic organic compound with a pyridine ring substituted with a cyclopropyl group at the 2-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-methoxypyridine typically involves the cyclopropylation of 6-methoxypyridine. One common method is the reaction of 6-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed:
- Oxidation products include 2-cyclopropyl-6-formylpyridine and 2-cyclopropyl-6-carboxypyridine.
- Reduction products include 2-cyclopropyl-6-methoxypiperidine.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-6-methoxypyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyclopropyl and methoxy groups can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
- 2-Cyclopropylpyridine
- 6-Methoxypyridine
- 2-Cyclopropyl-6-chloropyridine
Comparison: 2-Cyclopropyl-6-methoxypyridine is unique due to the presence of both cyclopropyl and methoxy groups, which can impart distinct chemical and biological properties. Compared to 2-Cyclopropylpyridine, the methoxy group in this compound can enhance its solubility and reactivity. Compared to 6-Methoxypyridine, the cyclopropyl group can increase its steric bulk and influence its binding interactions.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-cyclopropyl-6-methoxypyridine |
InChI |
InChI=1S/C9H11NO/c1-11-9-4-2-3-8(10-9)7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
BYINRGDMHDQORF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)
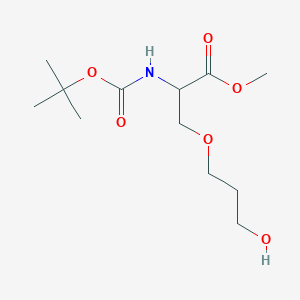
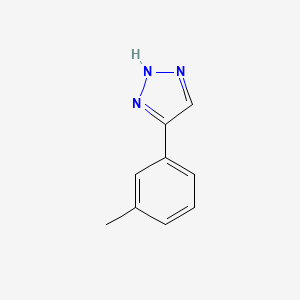
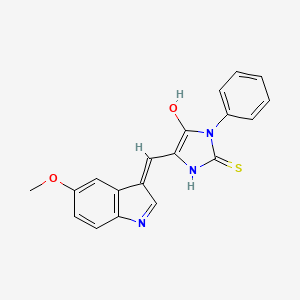
![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)
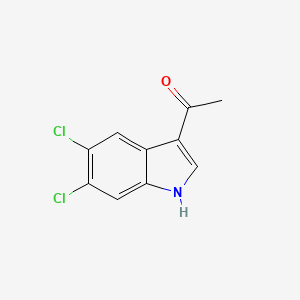
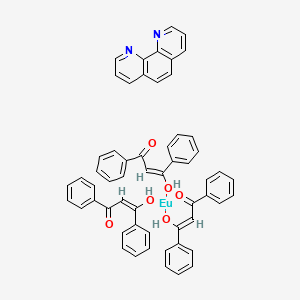
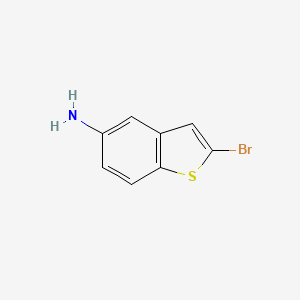
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)
